molecular formula C10H8ClNO3 B182854 N-(4-Chlorophenyl)Maleamic Acid CAS No. 7242-16-2

N-(4-Chlorophenyl)Maleamic Acid

Cat. No.: B182854
CAS No.: 7242-16-2
M. Wt: 225.63 g/mol
InChI Key: FBTQVXSNFILAQY-WAYWQWQTSA-N
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Description

N-(4-Chlorophenyl)Maleamic Acid: is an organic compound with the molecular formula C10H8ClNO3 . It is a derivative of maleamic acid where the amine group is substituted with a 4-chlorophenyl group. This compound is known for its applications in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)Maleamic Acid typically involves the reaction of maleic anhydride with 4-chloroaniline . The process can be summarized in the following steps:

    Formation of this compound:

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves:

  • Using continuous flow reactors to maintain consistent reaction conditions.
  • Implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Chlorophenyl)Maleamic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)Maleamic Acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

  • N-Phenylmaleamic Acid
  • N-(4-Methylphenyl)Maleamic Acid
  • N-(4-Fluorophenyl)Maleamic Acid

Comparison:

  • N-(4-Chlorophenyl)Maleamic Acid is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions.
  • Compared to N-Phenylmaleamic Acid , the chlorinated derivative exhibits different solubility and stability profiles.
  • N-(4-Methylphenyl)Maleamic Acid and N-(4-Fluorophenyl)Maleamic Acid have different electronic effects due to the presence of methyl and fluorine groups, respectively, affecting their reactivity and applications.

Properties

IUPAC Name

(Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTQVXSNFILAQY-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40418084
Record name AF-794/00086051
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7242-16-2
Record name NSC148151
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52607
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name AF-794/00086051
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40418084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Chlorophenyl)Maleamic Acid
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N-(4-Chlorophenyl)Maleamic Acid
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N-(4-Chlorophenyl)Maleamic Acid
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N-(4-Chlorophenyl)Maleamic Acid
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N-(4-Chlorophenyl)Maleamic Acid
Customer
Q & A

Q1: How does CPMI, derived from CPMA, protect sorghum plants from metolachlor injury?

A1: The research paper [] investigates the protective mechanism of CPMI, synthesized from CPMA, against metolachlor-induced injury in sorghum plants. The study demonstrates that CPMI treatment doesn't prevent the initial absorption of metolachlor by the sorghum shoots. Instead, it significantly accelerates the detoxification process of metolachlor within the plant tissue []. This detoxification is primarily achieved through the enhanced formation of a metolachlor-glutathione conjugate, effectively reducing the amount of free metolachlor present []. This suggests that CPMI's protective action is primarily due to its ability to stimulate the plant's own defense mechanisms against metolachlor, rather than directly inhibiting the herbicide's action.

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